molecular formula C14H21BN2O3 B1528955 N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide CAS No. 1006876-27-2

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No. B1528955
M. Wt: 276.14 g/mol
InChI Key: RNCGUUHRBRONRG-UHFFFAOYSA-N
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Description

“N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide” is a chemical compound with the empirical formula C15H22BNO3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Molecular Structure Analysis

The molecular structure of this compound includes a picolinamide group attached to a tetramethyl-1,3,2-dioxaborolane group .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 275.15 . The SMILES string for this compound is CN©C(=O)c1ccc(cc1)B2OC©©C©©O2 .

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds with complex amide structures, similar to N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, have been synthesized for applications in positron emission tomography (PET) imaging. For example, derivatives of N-(3-chlorophenyl)-2-picolinamide were developed as radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, highlighting the potential of such compounds in neuroscience research and the development of diagnostic tools (Kil et al., 2014).

Antituberculosis Activity

Research into substituted picolinamide derivatives has revealed their potential in combating Mycobacterium tuberculosis. A study synthesizing and evaluating substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrated moderate to good antituberculosis activity, suggesting that related compounds could serve as bases for developing new antimicrobial agents (Jadhav et al., 2016).

Synthetic Applications in Organic Chemistry

The structure of N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide suggests potential utility in synthetic organic chemistry, particularly in palladium-catalyzed reactions. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been employed to synthesize heterocyclic derivatives, indicating the role of similar compounds in facilitating complex synthetic pathways (Bacchi et al., 2005).

Molecular Sensing and Detection

Compounds with picolinamide motifs have been investigated for their potential as molecular sensors. For example, the development of a carboxamide-based fluorescence sensor demonstrated sensitivity to metal ions like Hg2+, Zn2+, and Cd2+, utilizing a chelation-enhanced fluorescence (CHEF) effect. This suggests the possibility of using related compounds in environmental monitoring and bioimaging applications (Kiani et al., 2020).

Safety And Hazards

This compound is classified as a combustible solid . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(18)17(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGUUHRBRONRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726158
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

CAS RN

1006876-27-2
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006876-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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